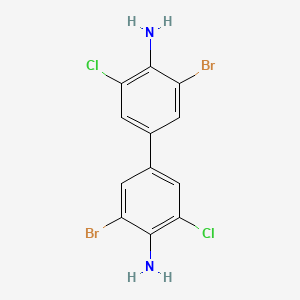
(1,1'-Biphenyl)-4,4'-diamine, 3,3'-dibromo-5,5'-dichloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1,1’-Biphenyl)-4,4’-diamine, 3,3’-dibromo-5,5’-dichloro- is a complex organic compound characterized by the presence of biphenyl, diamine, bromine, and chlorine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-4,4’-diamine, 3,3’-dibromo-5,5’-dichloro- typically involves multiple steps. One common method includes the bromination and chlorination of biphenyl followed by the introduction of amine groups. The reaction conditions often require specific catalysts and controlled environments to ensure the desired substitutions occur at the correct positions on the biphenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and chlorination processes, followed by amination. These processes are optimized for efficiency and yield, often utilizing continuous flow reactors and advanced purification techniques to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
(1,1’-Biphenyl)-4,4’-diamine, 3,3’-dibromo-5,5’-dichloro- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the bromine and chlorine groups to hydrogen, resulting in a less substituted biphenyl.
Substitution: Nucleophilic substitution reactions can replace the bromine and chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary but often require specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can produce a wide range of functionalized biphenyl compounds.
Applications De Recherche Scientifique
(1,1’-Biphenyl)-4,4’-diamine, 3,3’-dibromo-5,5’-dichloro- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Medicine: Research into its potential therapeutic effects and interactions with biological targets is ongoing.
Industry: It is utilized in the development of advanced materials, including polymers and coatings.
Mécanisme D'action
The mechanism by which (1,1’-Biphenyl)-4,4’-diamine, 3,3’-dibromo-5,5’-dichloro- exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluorotoluene: An organic compound with similar substituents but different functional groups.
Trifluoromethylbenzimidazole: A compound with similar structural features but different chemical properties.
Uniqueness
(1,1’-Biphenyl)-4,4’-diamine, 3,3’-dibromo-5,5’-dichloro- is unique due to its specific combination of bromine, chlorine, and amine groups on the biphenyl structure
Propriétés
Numéro CAS |
56797-56-9 |
|---|---|
Formule moléculaire |
C12H8Br2Cl2N2 |
Poids moléculaire |
410.9 g/mol |
Nom IUPAC |
4-(4-amino-3-bromo-5-chlorophenyl)-2-bromo-6-chloroaniline |
InChI |
InChI=1S/C12H8Br2Cl2N2/c13-7-1-5(3-9(15)11(7)17)6-2-8(14)12(18)10(16)4-6/h1-4H,17-18H2 |
Clé InChI |
PJPFXYSJCFZWNF-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C(=C1Cl)N)Br)C2=CC(=C(C(=C2)Br)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


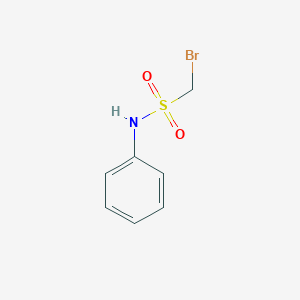

![2,2'-[2-(Chloromethyl)prop-1-ene-1,1-diyl]bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolane)](/img/structure/B14636307.png)
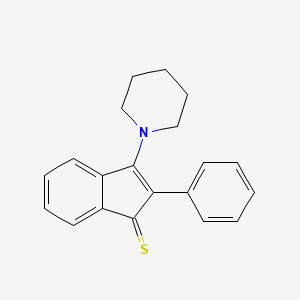

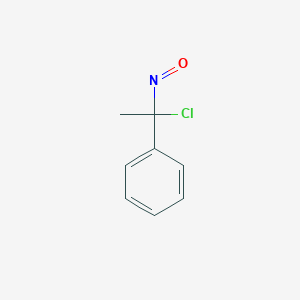
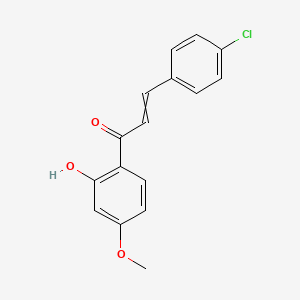
![Dodecyl(methyl)[(4-nitrophenyl)methyl]sulfanium chloride](/img/structure/B14636328.png)
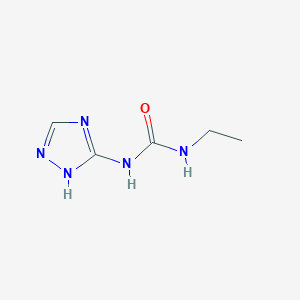
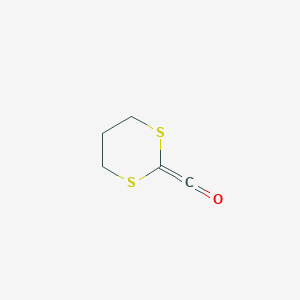
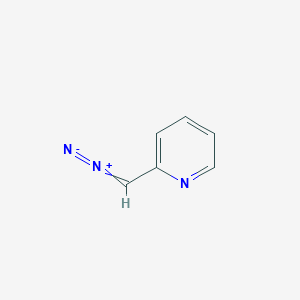
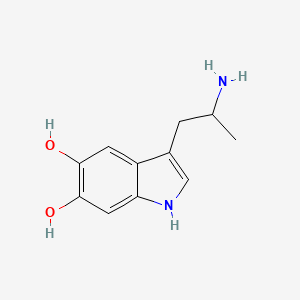
![Benzene, 1,1'-[(cyclohexylmethylene)bis(thio)]bis-](/img/structure/B14636357.png)

